Dimethyl(phenyl)germanecarbonitrile
Description
Dimethyl(phenyl)germanecarbonitrile is an organogermanium compound with the molecular formula C₉H₁₀GeN. Its structure features a germanium atom bonded to two methyl groups, one phenyl group, and a carbonitrile (-CN) substituent . This combination of a heavy group 14 element (germanium) with a polar nitrile group confers unique electronic and steric properties, making it a candidate for applications in materials science, catalysis, and synthetic intermediates. The germanium center may enhance Lewis acidity compared to silicon or carbon analogs, while the nitrile group contributes to reactivity in nucleophilic additions or cycloadditions .
Properties
CAS No. |
64749-14-0 |
|---|---|
Molecular Formula |
C9H11GeN |
Molecular Weight |
205.82 g/mol |
IUPAC Name |
[dimethyl(phenyl)germyl]formonitrile |
InChI |
InChI=1S/C9H11GeN/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
UCUPMSSGSMCHIX-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl(phenyl)germanecarbonitrile typically involves the reaction of phenylgermanium trichloride with dimethylamine and sodium cyanide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:
PhGeCl3+2Me2NH+NaCN→
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Organogermanium Derivatives
Aroyltrimethylgermane Derivatives
A key structurally related compound is (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-(phenylsulfonamido)-4-((trimethylgermyl)carbonyl)benzoate (). This compound shares a trimethylgermane moiety but differs in its substitution pattern, featuring a carbonyl group instead of a nitrile.
- Reactivity: The carbonyl group in this derivative facilitates esterification and nucleophilic acyl substitution, whereas the nitrile in dimethyl(phenyl)germanecarbonitrile enables cyano-based reactions (e.g., hydrolysis to amides or carboxylic acids) .
- Spectroscopy: X-ray crystallography data for aroyltrimethylgermane derivatives () reveal Ge–C bond lengths of 1.93–1.97 Å, consistent with typical organogermanium compounds. In contrast, the Ge–C bond in this compound is expected to be slightly shorter due to the electron-withdrawing nitrile group .
Carbonitrile-Containing Heterocycles
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile ()
This indole-based nitrile shares a nitrile group but lacks a germanium center. Key differences include:
- Synthesis: Prepared via cyclization and bromination, whereas this compound likely requires organogermanium precursors (e.g., GeCl₄ or germane reagents) .
- Applications: Indole-3-carbonitriles are explored in pharmaceutical research (e.g., kinase inhibition), while germanium nitriles may serve as ligands or precursors in organometallic catalysis .
4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile ()
This pyrrole derivative highlights the versatility of nitriles in heterocyclic systems:
- Crystal Structure: The nitrile group in this compound exhibits a C≡N bond length of 1.14 Å, typical for sp-hybridized nitriles.
- Biological Activity: Pyrrole carbonitriles are studied for antimicrobial and anticancer properties, whereas organogermanium compounds are less explored in this context .
Functional Group Comparisons
Spectroscopic Characterization
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